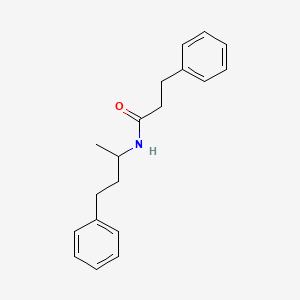

3-phenyl-N-(4-phenylbutan-2-yl)propanamide

Description

3-Phenyl-N-(4-phenylbutan-2-yl)propanamide is a synthetic amide compound characterized by a propanamide backbone substituted with a phenyl group at the third carbon and a 4-phenylbutan-2-yl amine moiety. Its synthesis likely follows standard amide coupling methods, such as Schotten-Baumann reactions involving acyl chlorides and amines .

Properties

Molecular Formula |

C19H23NO |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

3-phenyl-N-(4-phenylbutan-2-yl)propanamide |

InChI |

InChI=1S/C19H23NO/c1-16(12-13-17-8-4-2-5-9-17)20-19(21)15-14-18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,20,21) |

InChI Key |

XGZOCTMNPUCEJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Classical Schotten-Baumann Reaction

The amine reacts with 3-phenylpropanoyl chloride in a biphasic system (water/dichloromethane) with a base (e.g., NaOH).

- Reactants: 4-Phenylbutan-2-amine (1.0 eq), 3-phenylpropanoyl chloride (1.2 eq).

- Conditions: 0°C, stirred for 3–18 hours.

- Workup: Filtration, solvent removal, and recrystallization (ethyl acetate/hexane).

Carbodiimide-Mediated Coupling

Solid-phase carbodiimide resins (e.g., PS-Carbodiimide) enable efficient amide bond formation under mild conditions.

- Reactants: 3-Phenylpropanoic acid (1.3 eq), PS-Carbodiimide resin (1.6 eq), 4-phenylbutan-2-amine (1.0 eq).

- Conditions: Room temperature, 18 hours in dichloromethane or DMF.

- Workup: Filtration, resin washing, and solvent evaporation.

Zirconium-Catalyzed Direct Amidation

Zirconium chloride (ZrCl₄) catalyzes direct coupling between carboxylic acids and amines, avoiding pre-activation.

- Reactants: 3-Phenylpropanoic acid (1.0 eq), 4-phenylbutan-2-amine (1.0 eq), ZrCl₄ (5–10 mol%).

- Conditions: Reflux in toluene (12–24 hours).

- Workup: Acidic wash, solvent removal, and recrystallization.

Yield: 60–92% depending on substituents.

One-Pot Halogenation-Amidation Strategy

A novel one-pot method converts nitroalkanes to amides using halonium sources and oxygen.

- Reactants: (3-Nitropropyl)benzene (1.0 eq), 4-phenylbutan-2-amine (2.0 eq), N-iodosuccinimide (0.1 eq).

- Conditions: DME, K₂CO₃, H₂O, O₂ balloon (24 hours at 25°C).

- Workup: Extraction with DCM, Na₂S₂O₃ wash, column chromatography.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability | Environmental Impact |

|---|---|---|---|---|

| Schotten-Baumann | 70–85 | Harsh (0°C) | Moderate | High (toxic solvents) |

| Carbodiimide Resins | 89–98 | Mild (RT) | High | Low (solid-phase) |

| ZrCl₄ Catalysis | 60–92 | Reflux | High | Moderate |

| One-Pot Halogenation | 60–70 | Ambient | Moderate | Low |

Challenges and Optimization Strategies

- Byproduct Formation: Schotten-Baumann reactions may yield N-acylurea byproducts; carbodiimide methods minimize this.

- Catalyst Cost: Zirconium catalysts require optimization for cost-effective large-scale synthesis.

- Stereoselectivity: Biocatalytic methods (e.g., IRED enzymes) could enable enantioselective synthesis but remain unexplored.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(4-phenylbutan-2-yl)propanamide undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form different derivatives, typically using reducing agents like hydrogen or metal hydrides.

Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-phenyl-N-(4-phenylbutan-2-yl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-phenyl-N-(4-phenylbutan-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence biological processes, such as enzyme activity or receptor binding, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related phenylpropanamides exhibit diverse physicochemical and biological properties depending on substituents. Below is a comparative analysis based on evidence:

Structural and Physicochemical Properties

Key Observations:

- Melting Points : Electron-withdrawing groups (e.g., sulfamoyl in Gd ) correlate with higher melting points due to increased hydrogen bonding, while bulky aliphatic chains (e.g., piperidine-ethoxy in 12f ) reduce packing efficiency, lowering melting points .

- Solubility : Sulfonamide and hydroxyl groups (e.g., Gd , 51 ) improve aqueous solubility, whereas trifluoromethyl and aromatic systems (e.g., Ff ) enhance lipid solubility .

Biological Activity

3-phenyl-N-(4-phenylbutan-2-yl)propanamide is an organic compound recognized for its potential biological activities, particularly in the realm of antiviral research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C19H25N, featuring a propanamide backbone with two phenyl substituents, which enhance its chemical reactivity and biological interactions. The unique structure allows for various chemical interactions, making it a candidate for therapeutic applications.

Antiviral Properties

Research has indicated that 3-phenyl-N-(4-phenylbutan-2-yl)propanamide exhibits significant antiviral activity, particularly against influenza viruses. In vitro studies demonstrated its effectiveness in reducing viral titers of H1N1 and H3N2 strains:

- Mechanism of Action : The compound appears to interfere with viral replication pathways or inhibit viral enzymes directly. Molecular docking studies suggest potential interactions with viral proteins, which may elucidate its mechanism against influenza viruses.

Efficacy Studies

A notable study evaluated the in vitro efficacy of the compound against H1N1 and H3N2 influenza A viruses. Treatment with 10 µM of 3-phenyl-N-(4-phenylbutan-2-yl)propanamide led to significant reductions in viral titers at +1 and +2 days post-infection. This suggests a promising therapeutic window for the compound in treating influenza infections .

Comparative Analysis

To better understand the compound's biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-chloro-N-(4-phenylbutan-2-yl)acetamide | C17H24ClN | Chlorinated derivative, potential for substitution reactions |

| N-(4-methylphenyl)-N-(4-phenylbutan-2-yl)acetamide | C19H25N | Methyl group substitution enhances lipophilicity |

| 3-chloro-N-(4-bromophenyl)propanamide | C18H22BrClN | Halogenated variant with distinct reactivity |

The dual phenyl substituents in 3-phenyl-N-(4-phenylbutan-2-yl)propanamide contribute to its unique biological activity profile compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the antiviral potential of related compounds:

- Study on Indole Derivatives : A related compound, 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide, showed similar antiviral effects against influenza viruses. The research utilized molecular docking to identify binding affinities, revealing that these indole derivatives could serve as effective antiviral agents .

- In Silico Screening : Virtual screening methods identified promising candidates for influenza virus inhibition by analyzing structural similarities with known inhibitors. This approach emphasizes the importance of computational methods in drug discovery related to 3-phenyl-N-(4-phenylbutan-2-yl)propanamide .

Q & A

Q. What are the recommended methods for synthesizing 3-phenyl-N-(4-phenylbutan-2-yl)propanamide with high yield?

Answer: Synthesis typically involves amide bond formation between 3-phenylpropanoic acid derivatives and 4-phenylbutan-2-amine. Key steps include:

- Activation of the carboxylic acid : Use coupling reagents like HATU or EDCI with DMAP to enhance reactivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction efficiency .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol/water) ensures high purity .

Q. How should researchers confirm the structural integrity of 3-phenyl-N-(4-phenylbutan-2-yl)propanamide?

Answer: A multi-technique approach is critical:

Q. What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Answer:

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and energetics for amide bond formation .

- Molecular docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis .

- Machine learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) .

Q. How can contradictory pharmacological data for derivatives be resolved?

Answer:

- Dose-response studies : Test compounds across a wide concentration range to identify non-linear effects .

- Assay validation : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding affinities .

- Metabolic stability testing : Evaluate liver microsome degradation to rule out false negatives from rapid metabolism .

Q. What strategies preserve stereochemical integrity during scale-up synthesis?

Answer:

- Chiral catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to control stereocenters .

- Flow chemistry : Continuous reactors minimize racemization by reducing reaction time .

- In-line monitoring : Use FTIR or Raman spectroscopy to detect stereochemical drift in real time .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.